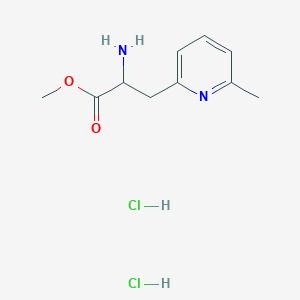

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC18101481

Molecular Formula: C10H16Cl2N2O2

Molecular Weight: 267.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl2N2O2 |

|---|---|

| Molecular Weight | 267.15 g/mol |

| IUPAC Name | methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.2ClH/c1-7-4-3-5-8(12-7)6-9(11)10(13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H |

| Standard InChI Key | HMLLNZWPOWXYKE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride features a pyridine ring substituted with a methyl group at the 6-position, connected via a propanoate ester backbone. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The IUPAC name, methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride, precisely describes its structure, while its SMILES notation (CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl) and InChIKey (HMLLNZWPOWXYKE-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically involves:

-

Esterification: Reacting 2-amino-3-(6-methylpyridin-2-yl)propanoic acid with methanol under acidic conditions to form the methyl ester.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt, optimizing solubility and stability .

Key parameters for high yields include stoichiometric control of HCl to prevent over-acidification and the use of ethanol as a solvent for intermediate purification.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency, with in-line analytics (e.g., HPLC-MS) ensuring batch consistency. Nanjing Shizhou Biology Technology Co., Ltd., a major supplier, leverages automated crystallization systems to produce >95% pure material.

Physicochemical Properties

The compound’s logP value (estimated at 1.54 for the free base) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for high-temperature reactions .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

As a pyridine-containing β-amino acid derivative, this compound serves as a building block for:

-

Receptor Modulators: Analogous structures (e.g., M3 muscarinic acetylcholine receptor PAMs) demonstrate the role of pyridine rings in allosteric modulation .

-

Enzyme Inhibitors: The β-amino acid scaffold mimics natural substrates, potentially inhibiting kinases or proteases.

| Supplier | Purity | Packaging | Catalog Number |

|---|---|---|---|

| Nanjing Shizhou Biology Technology | ≥95% | 1 g, 5 g | VC18101481 |

| Enamine | 95% | 100 mg, 500 mg | ENAH961CDDD7 |

Pricing varies by quantity, with bulk orders (≥100 g) available upon request .

Comparative Analysis with Structural Analogs

The methyl ester’s enhanced volatility facilitates gas-phase reactions, while the dihydrochloride salt improves crystallinity for X-ray studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume